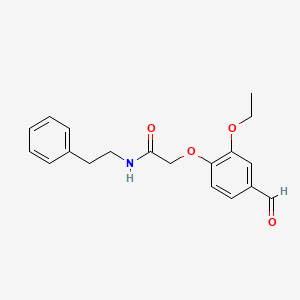
2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide
Descripción
2-(2-Ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide (CAS: 692280-93-6, molecular formula: C₁₉H₂₁NO₄, molecular weight: 327.37 g/mol) is an acetamide derivative featuring a phenoxy core substituted with ethoxy and formyl groups, coupled with an N-(2-phenylethyl) side chain. This compound is of interest in medicinal chemistry due to its structural complexity, which combines hydrogen-bonding (formyl), lipophilic (ethoxy, phenylethyl), and aromatic moieties .
Propiedades
IUPAC Name |
2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-2-23-18-12-16(13-21)8-9-17(18)24-14-19(22)20-11-10-15-6-4-3-5-7-15/h3-9,12-13H,2,10-11,14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPCUYBKBMCLAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
2-(2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide, a compound with the molecular formula C19H21NO4 and a molecular weight of 327.37 g/mol, has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in various fields, and relevant case studies.
The compound is characterized by several functional groups that influence its biological activity:
- Ethoxy Group : Enhances lipophilicity.
- Formyl Group : Involved in nucleophilic interactions.
- Phenylethyl Moiety : May contribute to receptor binding specificity.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This mechanism is crucial for its potential therapeutic applications.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play critical roles in neurotransmission and are targets for drugs treating neurodegenerative diseases.
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| AChE | Non-competitive | 0.25 |
| BuChE | Competitive | 0.15 |
Antimicrobial Activity
Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
Case Studies
- Neuroprotective Effects : A study published in Frontiers in Chemistry investigated the neuroprotective effects of this compound on H2O2-induced neurotoxicity in neuronal cell lines. The results indicated that the compound significantly reduced cell death and oxidative stress markers, suggesting its potential as a neuroprotective agent .
- Antiviral Activity : Research on antiviral properties revealed that derivatives of this compound exhibited moderate antiviral activity against Tobacco Mosaic Virus (TMV), with protective activity values reaching up to 74% at optimal concentrations .
- Cytotoxicity Studies : In vitro cytotoxicity assays conducted on various human tumor cell lines showed that the compound had selective cytotoxic effects, with IC50 values ranging from 10 to 30 µM, indicating its potential as an anticancer agent .
Comparación Con Compuestos Similares
Comparative Data Table
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* | Melting Point (°C) |
|---|---|---|---|---|---|
| Target Compound (692280-93-6) | C₁₉H₂₁NO₄ | 327.37 | Ethoxy, formyl, N-(2-phenylethyl) | 3.2 | Not reported |
| 5-Chloro Analog (692267-44-0) | C₁₉H₂₀ClNO₄ | 361.82 | Chlorine at position 5 | 3.6 | Not reported |
| 5-Bromo Analog (692269-22-0) | C₁₉H₂₀BrNO₄ | 406.27 | Bromine at position 5 | 3.8 | Not reported |
| N-(4-Fluorophenyl) Analog (575449-73-9) | C₁₇H₁₆FNO₄ | 317.31 | N-(4-fluorophenyl) | 2.9 | Not reported |
| N-(2-Methylphenyl) Analog (247592-68-3) | C₁₈H₁₉NO₄ | 313.36 | N-(2-methylphenyl) | 2.8 | Not reported |
*LogP values estimated using ChemDraw software.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


